
1,1-Dipropoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dipropoxycyclohexane is an organic compound characterized by a cyclohexane ring substituted with two propoxy groups at the same carbon atom. This compound falls under the category of disubstituted cyclohexanes, which are known for their unique conformational properties due to the presence of substituents on the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Dipropoxycyclohexane typically involves the reaction of cyclohexanone with propyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes dehydration to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Dipropoxycyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives or alkanes.
Substitution: Halogenated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Dipropoxycyclohexane has found applications in various fields of scientific research:
Chemistry: It serves as a model compound for studying conformational analysis and stereochemistry of disubstituted cyclohexanes.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe to study enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,1-Dipropoxycyclohexane involves its interaction with molecular targets through its functional groups. The propoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The cyclohexane ring provides a rigid framework that affects the overall conformation and stability of the molecule.
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethoxycyclohexane: Similar structure but with methoxy groups instead of propoxy groups.
1,1-Diethoxycyclohexane: Contains ethoxy groups, leading to different steric and electronic properties.
1,1-Dibutoxycyclohexane: Larger butoxy groups result in increased steric hindrance and altered reactivity.
Uniqueness: 1,1-Dipropoxycyclohexane is unique due to the specific size and electronic properties of the propoxy groups, which influence its conformational behavior and reactivity. The balance between steric hindrance and electronic effects makes it a valuable compound for studying structure-activity relationships in organic chemistry.
Eigenschaften
CAS-Nummer |
33781-76-9 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
1,1-dipropoxycyclohexane |
InChI |
InChI=1S/C12H24O2/c1-3-10-13-12(14-11-4-2)8-6-5-7-9-12/h3-11H2,1-2H3 |
InChI-Schlüssel |
IEIYNUJMIWPRGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1(CCCCC1)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


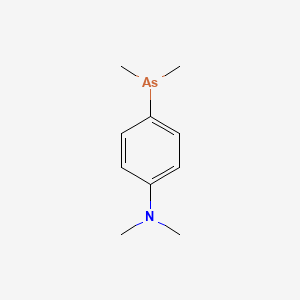
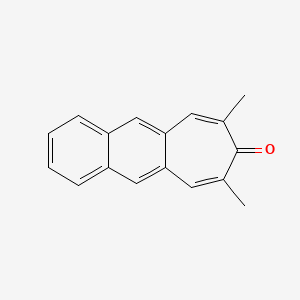
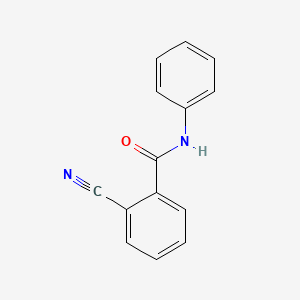
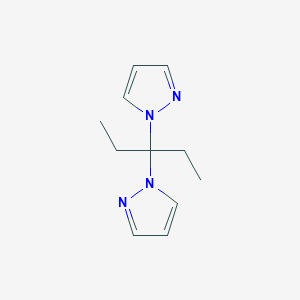

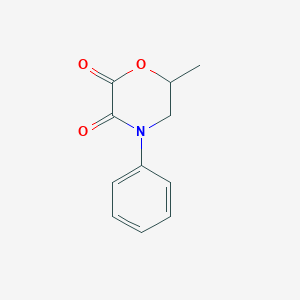
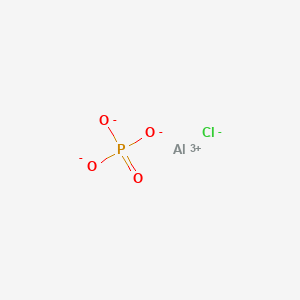
![2-[2-(4-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-3-oxo-N-phenylbutanamide](/img/structure/B14680445.png)
![6-Methyl-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14680448.png)
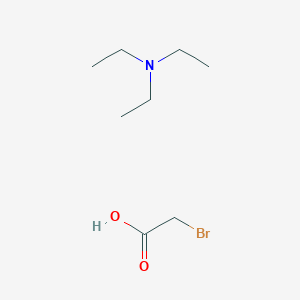
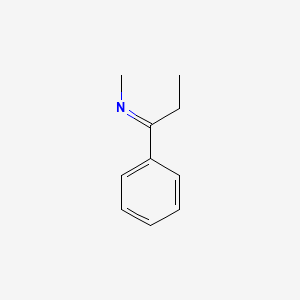
![(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14680477.png)
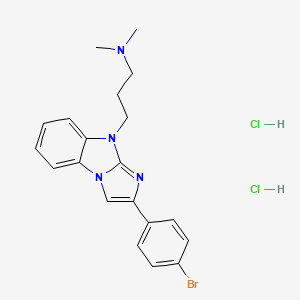
![[(2-Anilino-2-oxoethyl)(4-methoxyphenyl)amino]acetic acid](/img/structure/B14680485.png)
